9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
Description
9-Methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one (abbreviated as MDQO for clarity in this section) is a tricyclic heterocyclic compound featuring a quinoline core fused with a 1,4-dioxepine ring. This compound is cataloged as a synthetic building block (Ref: 10-F752705) but lacks extensive experimental data on its bioactivity or pharmacokinetics .
Properties
IUPAC Name |
9-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-8-2-3-9-11(6-8)14-7-10-12(9)17-4-5-18-13(10)15/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKURTXOEVZJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C3C(=C2C=C1)OCCOC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of methoxy-substituted quinoline derivatives and dioxepin intermediates, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique dioxepinoquinoline structure. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Ring Systems
The following compounds share structural motifs with MDQO, including fused heterocyclic rings, oxygenated substituents, or related pharmacophores:
*Calculated using PubChem data.
†Estimated via SwissADME .
‡Predicted using BOILED-Egg method .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity (LogP): MDQO (predicted LogP ~1.8) is less lipophilic than pyrazoloquinoline derivatives (LogP ~4.1) due to its polar dioxepine ring and lack of aromatic substituents . Its polarity is comparable to imidazo[4,5-c]pyridine derivatives (e.g., 8p, LogP ~2.5), which also contain oxygen-rich moieties .
- Permeability: The BOILED-Egg model suggests MDQO may exhibit moderate blood-brain barrier (BBB) permeation, similar to 8p but lower than pyrazoloquinolines, which are highly lipophilic .
- Synthetic Accessibility: MDQO is commercially available as a building block, whereas analogues like 8p and pyrazoloquinolines require multi-step syntheses involving LiAlH4 reductions or cyclocondensations .
Functional Group Impact
- Methoxy Group: The 9-OCH₃ in MDQO and its pyranoquinoline analogue () enhances solubility but may reduce metabolic stability compared to halogenated derivatives (e.g., 9-F in ) .
- Conversely, the dioxepine ring in MDQO introduces conformational flexibility, which may improve adaptability in receptor binding .
Biological Activity
9-Methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one (CAS No. 1255782-26-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. Its unique dioxepinoquinoline structure may confer distinct pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a dioxepin ring fused with a quinoline core. This structural configuration is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO4 |
| Molecular Weight | 245.23 g/mol |
| LogP | 1.7926 |
| H-Bond Acceptors | 5 |
| H-Bond Donors | 0 |
| Rotatable Bonds | 1 |
The mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, potentially modulating their activity through binding at active sites or altering conformational states .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been tested against several bacterial strains and demonstrated significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have reported cytotoxic effects against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL, indicating moderate to strong activity.
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
